An In-Depth Technical Guide to the Chemical Properties of 6-(2-Methoxyphenyl)pyridazin-3-amine
An In-Depth Technical Guide to the Chemical Properties of 6-(2-Methoxyphenyl)pyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties of 6-(2-Methoxyphenyl)pyridazin-3-amine, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established principles and data from structurally related analogs, this document will detail its synthesis, characterization, and potential biological significance. The content is structured to provide not just factual data, but also the scientific rationale behind the described methodologies, empowering researchers to apply these insights to their own work.
Introduction: The Pyridazine Scaffold in Drug Discovery
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Derivatives of pyridazine exhibit a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. The electronic properties of the pyridazine ring, specifically its π-electron deficient nature due to the electronegativity of the nitrogen atoms, influence its interactions with biological targets.[2] The compound of focus, 6-(2-Methoxyphenyl)pyridazin-3-amine, incorporates a methoxyphenyl substituent, a common feature in many bioactive molecules that can enhance membrane permeability and metabolic stability.[3] This guide will explore the chemical attributes of this specific analog, providing a foundation for its potential development as a therapeutic agent.
Synthesis and Mechanistic Rationale
While a dedicated synthesis for 6-(2-Methoxyphenyl)pyridazin-3-amine is not extensively documented in publicly available literature, a robust and versatile synthetic pathway can be proposed based on well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] This approach offers high yields and broad functional group tolerance.[5]
Proposed Synthetic Pathway
A plausible two-step synthesis would commence with a commercially available dihalopyridazine, followed by a selective amination and a subsequent Suzuki-Miyaura coupling.
Caption: Proposed two-step synthesis of 6-(2-Methoxyphenyl)pyridazin-3-amine.
Step 1: Amination of 3,6-Dichloropyridazine
The initial step involves the selective nucleophilic aromatic substitution of one chlorine atom on the 3,6-dichloropyridazine ring with an amino group. This reaction is typically carried out using ammonia or a protected amine source. The regioselectivity of this amination is a critical consideration.
Step 2: Suzuki-Miyaura Cross-Coupling
The resulting 3-amino-6-chloropyridazine serves as the electrophilic partner in a Suzuki-Miyaura cross-coupling reaction.[4][6] The carbon-carbon bond is formed between the pyridazine ring and the 2-methoxyphenyl group, which is introduced via (2-methoxyphenyl)boronic acid. A palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base is crucial for facilitating the catalytic cycle.[7]
Experimental Protocol: A Generalized Suzuki-Miyaura Coupling
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Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1 equivalent) and (2-methoxyphenyl)boronic acid (1.2 equivalents) in a suitable solvent mixture (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and a base (e.g., Na₂CO₃, 2 equivalents).
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Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).[4]
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.[4]
Structural Elucidation and Spectroscopic Profile
The definitive confirmation of the structure of 6-(2-Methoxyphenyl)pyridazin-3-amine relies on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[8]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazine and methoxyphenyl rings. The chemical shifts will be influenced by the electron-donating amino and methoxy groups and the electron-withdrawing nature of the pyridazine ring. A singlet for the methoxy protons (around 3.8-4.0 ppm) and characteristic multiplets for the aromatic protons would be observed.[9]
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbon attached to the methoxy group is expected to resonate at a downfield chemical shift (around 160-165 ppm).[9]
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Chemical Shift (δ) ppm | Assignment |
| ~3.9 (s, 3H) | -OCH₃ |
| ~6.8-7.5 (m, 6H) | Aromatic Protons |
| ~6.5 (br s, 2H) | -NH₂ |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[8]
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N-H Stretching: The amino group will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
-
C=N and C=C Stretching: The aromatic rings will show absorptions in the 1400-1600 cm⁻¹ region.
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C-O Stretching: A strong absorption band corresponding to the C-O stretch of the methoxy group is expected around 1030-1250 cm⁻¹.[10]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and molecular formula of the compound.[4] The fragmentation pattern observed in the mass spectrum can provide further structural information.
Physicochemical Properties
The physicochemical properties of 6-(2-Methoxyphenyl)pyridazin-3-amine are crucial for its handling, formulation, and pharmacokinetic profile.
| Property | Predicted Value/Characteristic | Rationale/Reference Analog |
| Molecular Formula | C₁₁H₁₁N₃O | Based on structure |
| Molecular Weight | 201.23 g/mol | Calculated from formula |
| Appearance | Likely a solid at room temperature | Similar pyridazine derivatives are solids.[2] |
| Melting Point | Expected to be in the range of 120-160 °C | Based on the melting point of 3-chloro-6-(2-methoxyphenyl)pyridazine (122-125 °C).[11] |
| Solubility | Moderately soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | General characteristic of heterocyclic amines.[3] |
Reactivity and Chemical Behavior
The chemical reactivity of 6-(2-Methoxyphenyl)pyridazin-3-amine is dictated by the interplay of its functional groups and the electronic nature of the pyridazine ring.
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Basicity: The amino group and the nitrogen atoms in the pyridazine ring impart basic properties to the molecule, allowing it to form salts with acids.[12]
-
Electrophilic Aromatic Substitution: The pyridazine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atoms. However, the amino and methoxy groups are activating and can direct substitution to specific positions.
-
N-Alkylation/Acylation: The amino group is a primary site for reactions such as alkylation and acylation, allowing for the synthesis of a diverse library of derivatives.
Potential Biological and Pharmacological Significance
Pyridazine derivatives are known to interact with a variety of biological targets, and 6-(2-Methoxyphenyl)pyridazin-3-amine holds promise for several therapeutic applications.
Kinase Inhibition
Many pyridazine-containing compounds are potent inhibitors of various protein kinases, which are key regulators of cellular processes.[1][4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 6-arylpyridazin-3-amine scaffold is a common motif in kinase inhibitors, suggesting that 6-(2-Methoxyphenyl)pyridazin-3-amine could be a candidate for development as an anticancer agent.
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